Cas no 111954-72-4 (3-Pyridinebutanamine, a-methyl-, (R)- (9CI))

3-Pyridinebutanamine, α-methyl-, (R)- (9CI) is a chiral amine derivative featuring a pyridine moiety, which imparts unique electronic and steric properties. The (R)-enantiomer is of particular interest in asymmetric synthesis and pharmaceutical applications due to its potential as a building block for bioactive compounds. The α-methyl substitution enhances stereochemical stability, making it valuable for studies requiring precise chiral control. Its pyridine ring offers coordination sites for metal catalysis, while the amine functionality allows for further derivatization. This compound is suited for research in medicinal chemistry, ligand design, and enantioselective transformations, where high purity and defined stereochemistry are critical.
3-Pyridinebutanamine, a-methyl-, (R)- (9CI) structure
111954-72-4 structure
Product Name:3-Pyridinebutanamine, a-methyl-, (R)- (9CI)
CAS No:111954-72-4
MF:C10H16N2
MW:164.247442245483
CID:139017
PubChem ID:11062727
Update Time:2025-05-30

3-Pyridinebutanamine, a-methyl-, (R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinebutanamine, a-methyl-, (R)- (9CI)
    • (R)-2-AMINO-5-(3-PYRIDYL)PENTANE
    • (R)-5-(3-PYRIDYL)-2-PENTYLAMINE
    • (R)alpha-methyl-3-pyridinebutanamine
    • (R)-alpha-methyl-3-pyridinebutanamine
    • (R)-α-methyl-3-pyridinebutanamine
    • 111954-72-4
    • 3-Pyridinebutanamine,a-methyl-,(R)-(9ci)
    • SCHEMBL8975220
    • AKOS006274500
    • (R)-5-(Pyridin-3-yl)pentan-2-amine
    • (2R)-5-pyridin-3-ylpentan-2-amine
    • FVWVJTJAALVOQO-SECBINFHSA-N
    • Inchi: 1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3/t9-/m1/s1
    • InChI Key: FVWVJTJAALVOQO-SECBINFHSA-N
    • SMILES: N[C@H](C)CCCC1C=NC=CC=1

Computed Properties

  • Exact Mass: 164.13100
  • Monoisotopic Mass: 164.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 0.971
  • Boiling Point: 284.3 ºC at 760 mmHg
  • Flash Point: 146.4 ºC
  • Refractive Index: 1.519
  • PSA: 38.91000
  • LogP: 2.45180

3-Pyridinebutanamine, a-methyl-, (R)- (9CI) Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Pyridinebutanamine, a-methyl-, (R)- (9CI) Pricemore >>

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111954-72-4 97%
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Additional information on 3-Pyridinebutanamine, a-methyl-, (R)- (9CI)

3-Pyridinebutanamine, a-methyl-, (R)- (9CI)

The compound 3-Pyridinebutanamine, a-methyl-, (R)- (9CI), with CAS No. 111954-72-4, is an organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development and agrochemicals.

Structure and Synthesis

The molecule features a pyridine ring at the third position of a butanamine backbone, with an additional methyl group attached to the alpha position of the amine moiety. This configuration imparts the compound with distinct stereochemical properties, particularly its (R)-configuration, which is critical for its biological activity.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Researchers have explored various routes, including catalytic asymmetric synthesis and biocatalytic approaches, to optimize the synthesis process while maintaining high enantiomeric excess.

Biological Activity and Applications

3-Pyridinebutanamine, a-methyl-, (R)- (9CI) has demonstrated promising biological activity in various assays, particularly as a lead compound in drug discovery programs targeting neurodegenerative diseases and cancer.

In preclinical studies, this compound has shown selective inhibition of certain kinases involved in cellular signaling pathways critical for cancer progression. Additionally, it has been evaluated for its potential as an agrochemical, where it exhibits activity against plant pathogens without adverse effects on non-target organisms.

Latest Research Findings

Recent research has delved into the mechanism of action of 3-Pyridinebutanamine, a-methyl-, (R)- (9CI) at the molecular level. Studies using advanced computational modeling techniques have provided insights into its binding interactions with target proteins, elucidating the structural determinants responsible for its bioactivity.

Pioneering work has also been conducted to explore its potential as a building block in medicinal chemistry. Its versatility as an intermediate allows for further functionalization to generate libraries of compounds with diverse pharmacological profiles.

Moreover, green chemistry principles have been integrated into its synthesis pathways to enhance sustainability and reduce environmental impact.

Conclusion

The compound 3-Pyridinebutanamine, a-methyl-, (R)- (9CI) stands as a testament to the ingenuity of modern chemical research and its potential to address pressing challenges in medicine and agriculture.

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